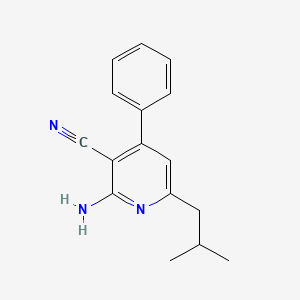
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride, also known as MOP, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a derivative of propanolamine, a compound derived from propanol. MOP is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 135°C and a boiling point of 183°C.
Aplicaciones Científicas De Investigación
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has a number of applications in scientific research. It is used in the synthesis of various organic compounds, such as amides, esters, and amines. It is also used as a reagent in the synthesis of drugs and other pharmaceuticals. In addition, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has been used in the synthesis of antibiotics, antifungals, and antineoplastics.
Mecanismo De Acción
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule facilitates the formation of a covalent bond between the two molecules. This covalent bond is then broken, allowing the substrate molecule to be converted into the desired product.
Biochemical and Physiological Effects
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial and fungal species, as well as to reduce the toxicity of certain compounds. In addition, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has been shown to reduce inflammation and to improve the efficiency of drug absorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has several advantages for lab experiments. It is relatively inexpensive and readily available, making it an ideal choice for research. In addition, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is easy to handle and is non-toxic, making it safe to use in the lab. However, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is also susceptible to hydrolysis, meaning that it must be handled with care and stored properly in order to maintain its effectiveness.
Direcciones Futuras
The use of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride in scientific research is expected to continue to grow in the future. Possible future applications include its use in the synthesis of novel drugs and other pharmaceuticals, as well as its use as a reagent in the synthesis of other organic compounds. In addition, further research could be conducted to investigate the potential of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride to inhibit the growth of certain bacterial and fungal species. Finally, further studies could be conducted to explore the potential of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride to reduce inflammation and improve drug absorption.
Métodos De Síntesis
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenol with ammonia to form the amine. The second step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt. The overall yield of the reaction is typically high, usually greater than 90%.
Propiedades
IUPAC Name |
1-amino-3-(4-methoxyphenyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)6-9(12)7-11;/h2-5,9,12H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWAZEOWQQLLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)
![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)





![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)
